molecular formula C22H18N2O2S B3565097 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Cat. No.: B3565097
M. Wt: 374.5 g/mol
InChI Key: KFGOZMJFDYMZLC-UHFFFAOYSA-N
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Description

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both indole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzoyl group. The thiophene moiety is then incorporated through a series of coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The indole and thiophene moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
  • 3-Benzoyl-1H-indole
  • Thiophene-2-carboxamide

Uniqueness

2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the benzoyl, indole, and thiophene groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(23-13-17-9-6-12-27-17)15-24-14-19(18-10-4-5-11-20(18)24)22(26)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGOZMJFDYMZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
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2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
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2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
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2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
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2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

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